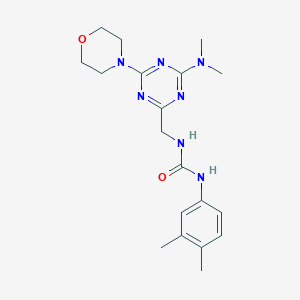
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H27N7O2 and its molecular weight is 385.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N6O
- Molecular Weight : Approximately 304.36 g/mol
The presence of a triazine ring , a dimethylamino group , and a morpholino substituent suggests significant interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. The triazine core is known for its ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that derivatives of triazine can act as inhibitors of thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TrxR | TBD | Induces oxidative stress |
| Ethaselen | TrxR | 0.060 ± 0.002 | Selective antitumor effect |
| Carmustine | DNA cross-linking agent | High toxicity | Limited clinical use |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. G-protein-coupled receptors (GPCRs) play a crucial role in mediating inflammatory responses. Compounds similar to this triazine derivative have been identified as GPCR antagonists, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Case Study: GPCR Antagonism
A study demonstrated that compounds structurally related to the triazine derivative effectively inhibited the activation of inflammatory pathways mediated by GPCRs. This inhibition could lead to reduced symptoms in conditions such as rheumatoid arthritis and asthma.
The proposed mechanism by which this compound exerts its biological effects involves several interactions:
- Binding Affinity : The dimethylamino and morpholino groups enhance the binding affinity to biological targets.
- Hydrogen Bonding : The triazine ring facilitates hydrogen bonding with enzymes or receptors.
- Electrostatic Interactions : These interactions can stabilize the complex formed between the compound and its target.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine) | Triazine core with morpholine | Anticancer | Specificity towards TrxR |
| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |
| N-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl) | Diethylamino group | Varies based on substitution | Different pharmacokinetics |
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-13-5-6-15(11-14(13)2)21-19(27)20-12-16-22-17(25(3)4)24-18(23-16)26-7-9-28-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZUXGGHNROJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














